N,N'-Dimethyl-2-nitro-benzene-1,3-diamine

Description

Historical Context and Discovery

The development of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine can be traced to the broader historical evolution of nitroaromatic chemistry and the systematic exploration of phenylenediamine derivatives. The foundational work on nitro-para-phenylenediamines dates back to the early 20th century, with the first synthesis of related compounds such as 1,4-diamino-2-nitrobenzene reported in 1907. This early research established the fundamental synthetic approaches for introducing nitro groups into aromatic diamine systems, which would later inform the development of more complex derivatives including the dimethylated variants. The systematic investigation of these compounds gained momentum due to their applications in dye chemistry, where their unique electronic properties enabled the production of vibrant and stable colorations.

The specific synthesis and characterization of this compound emerged from the need to develop more sophisticated aromatic intermediates with enhanced solubility and reactivity characteristics. Patent literature from the mid-20th century documents various processes for preparing nitro-p-phenylenediamines through nucleophilic substitution reactions, utilizing 4-fluoro-3-nitroanilines as starting materials. These methodologies provided the synthetic foundation for accessing a wide range of substituted nitroaromatic diamines, including the dimethylated variants that would prove valuable in specialized applications.

Recent developments in the synthesis of this compound have been driven by advances in electrochemical synthesis methods. Contemporary research has demonstrated innovative approaches for the N,N-dimethylation of nitrobenzene derivatives using carbon dioxide and water as reactants under electrochemical conditions. This methodology represents a significant advancement in sustainable chemistry, utilizing palladium-cobalt catalysts to achieve high yields of dimethylated products while employing environmentally benign reagents. The electrochemical approach has proven particularly effective for the synthesis of various N,N-dimethylanilines from nitrobenzene derivatives, operating under ambient conditions and providing excellent selectivity for the desired products.

Nomenclature and Structural Classification

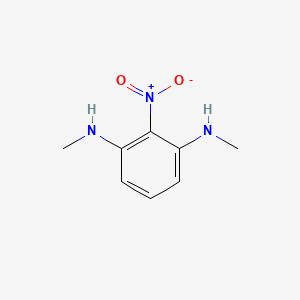

This compound belongs to the chemical classification of aromatic amines, specifically within the subset of nitroaromatic compounds containing multiple amino functionalities. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 1-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine. Alternative nomenclature systems recognize this compound under various synonyms including this compound and 1,3-Benzenediamine, N₁,N₃-dimethyl-2-nitro-. The Chemical Abstracts Service has assigned the registry number 1522819-60-8 to this compound, providing a unique identifier for database searches and regulatory documentation.

The molecular structure of this compound features a benzene ring substituted at positions 1 and 3 with N-methylamino groups and at position 2 with a nitro group. This substitution pattern creates a unique electronic environment where the electron-donating properties of the dimethylamino groups are positioned meta to each other and ortho to the electron-withdrawing nitro functionality. The structural representation in Simplified Molecular Input Line Entry System notation is given as CNC1=C(C(=CC=C1)NC)N+[O-], which captures the complete connectivity and formal charge distribution within the molecule.

The stereochemical considerations for this compound involve the planar arrangement of the aromatic ring system with the substituents adopting conformations that minimize steric interactions. Crystallographic studies of related compounds in this series have revealed that molecules tend to adopt nearly planar conformations, with the methylamino groups showing flexibility in their orientation relative to the aromatic plane. The presence of intramolecular hydrogen bonding between the amino groups and the nitro functionality can influence the preferred conformational states, contributing to the overall stability of the molecular structure.

Research Significance in Organic Chemistry

This compound holds considerable research significance in organic chemistry due to its unique combination of electron-donating and electron-withdrawing substituents on the same aromatic system. This electronic arrangement creates opportunities for selective chemical transformations and serves as a valuable model for studying substituent effects in aromatic chemistry. The compound's utility extends to multiple areas of synthetic organic chemistry, including its role as an intermediate in the preparation of more complex heterocyclic systems and its participation in oxidative coupling reactions that are fundamental to dye chemistry.

The synthetic accessibility of this compound through modern electrochemical methods has opened new avenues for sustainable chemical synthesis. Research has demonstrated that the compound can be efficiently prepared using carbon dioxide and water as methylating agents in the presence of specialized palladium-cobalt catalysts. This approach represents a significant advancement in green chemistry methodologies, as it eliminates the need for traditional methylating agents that often pose environmental and safety concerns. The electrochemical synthesis operates under ambient conditions and achieves high yields, making it an attractive option for both laboratory-scale research and potential industrial applications.

The compound's reactivity profile makes it particularly valuable for investigating nucleophilic aromatic substitution reactions and electrophilic aromatic substitution processes. The presence of both electron-donating dimethylamino groups and an electron-withdrawing nitro group creates a complex electronic environment that can direct the regioselectivity of subsequent chemical transformations. Studies have shown that the compound can undergo various functionalization reactions, including reduction of the nitro group to amino functionality, oxidation reactions involving the dimethylamino groups, and substitution reactions at unoccupied positions on the aromatic ring.

Contemporary research has explored the application of this compound and related compounds in materials science, particularly in the functionalization of carbon nanotubes and the development of advanced composite materials. The compound's ability to undergo reduction reactions to form polyamine systems makes it valuable for creating covalent linkages with carbon-based materials, enhancing their compatibility with organic polymers. These applications demonstrate the compound's versatility beyond traditional organic synthesis, extending into nanotechnology and materials engineering where precise molecular design is crucial for achieving desired properties.

Properties

IUPAC Name |

1-N,3-N-dimethyl-2-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-9-6-4-3-5-7(10-2)8(6)11(12)13/h3-5,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWNGVWPCQRLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC=C1)NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,N'-Dimethyl-2-nitro-benzene-1,3-diamine is a chemical compound that has garnered attention for its biological activities, particularly in the context of toxicology and pharmacology. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is an aromatic amine with the following chemical structure:

- Molecular Formula: C8H10N4O2

- Molecular Weight: 182.19 g/mol

This compound is characterized by two methyl groups and a nitro group attached to a benzene ring, which influences its reactivity and biological interactions.

Toxicological Profile

Research indicates that this compound exhibits various toxicological effects. The following table summarizes key findings from studies assessing its toxicity:

| Study | Species | Dose (mg/kg) | Effects Observed |

|---|---|---|---|

| Study 1 | Rats | 1000 | Reduced body weight and liver damage |

| Study 2 | Mice | 500 | Increased incidence of hepatocellular adenomas |

| Study 3 | Human | N/A | Skin sensitization reported |

Source: Adapted from various toxicological studies

The biological activity of this compound is largely attributed to its ability to generate reactive metabolites. These metabolites can interact with cellular macromolecules, leading to oxidative stress and potential carcinogenic effects. The nitro group is particularly significant in this regard, as it can undergo reduction to form reactive intermediates.

Case Study 1: Hepatotoxicity in Rodents

A study conducted on Fischer 344 rats exposed to this compound showed significant hepatotoxic effects. The compound was administered at varying doses for a prolonged period, leading to:

- Increased liver weight

- Histopathological changes including necrosis and fatty degeneration

- A dose-dependent increase in liver tumors after chronic exposure

These findings suggest that the compound poses a risk for liver toxicity and potential carcinogenesis in rodent models.

Case Study 2: Skin Sensitization in Humans

In a clinical setting, a case report highlighted that exposure to this compound resulted in allergic contact dermatitis in a patient. Patch testing confirmed sensitization, indicating that the compound can provoke immune responses upon dermal exposure.

Research Findings

Recent research has focused on the potential applications of this compound in various fields including:

- Pharmaceuticals: Investigated as a potential lead compound for developing anti-cancer agents due to its cytotoxic properties.

- Dyes and Pigments: Used as an intermediate in dye synthesis, which raises concerns about occupational exposure and environmental impact.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,N'-Dimethyl-2-nitro-benzene-1,3-diamine with analogous diamines, focusing on structural features, reactivity, and applications.

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-withdrawing vs. donating groups : The nitro group in the target compound likely reduces basicity compared to alkyl-substituted analogs (e.g., N1,N1-Diethyl-4-methylbenzene-1,3-diamine) .

- Steric effects : Bulky substituents (e.g., benzyl in N,N-Dibenzylbenzene-1,3-diamine) hinder reactivity in condensation or coordination reactions, whereas methyl groups offer moderate steric control .

Key Observations :

- Methylation at amino groups (as in PDAT and the target compound) enhances inhibitory effects in enzyme systems .

Key Observations :

- Aromatic diamines with planar structures (e.g., benzene-1,3-diamine derivatives) are preferred for liquid crystal synthesis, whereas aliphatic analogs (e.g., AL-E10) excel in supramolecular assembly .

- The target compound’s nitro group could enable fluorescence quenching or sensing applications, though this remains unexplored.

Preparation Methods

The preparation of N,N'-Dimethyl-2-nitro-benzene-1,3-diamine typically involves the introduction of nitro and dimethylamino groups onto a benzene ring, specifically at the 1,3-positions. The main synthetic approaches include:

- Nucleophilic aromatic substitution and reductive amination

- Catalytic hydrogenation of nitro precursors

- Buchwald–Hartwig amination coupling reactions

Each method has its own advantages and limitations in terms of yield, selectivity, reaction conditions, and scalability.

Catalytic Hydrogenation of Dimethyl-Nitrobenzene Precursors

One common route involves the catalytic hydrogenation of dimethyl-substituted nitrobenzene derivatives to obtain the corresponding diamine. This method is well-documented in catalytic hydrogenation studies.

Key Details:

- Catalyst: Palladium on carbon (Pd/C) is frequently used.

- Solvent: Ethanol or similar alcohols.

- Conditions: Hydrogen pressure around 10 bars and temperatures near 363 K (90°C).

- Mechanism: The nitro group is reduced to an amine, while the dimethyl substituents remain intact.

Research Findings:

- Conversion rates depend strongly on substrate concentration; lower concentrations (0.25–0.5 mol/L) favor higher conversion due to reduced substrate inhibition and better hydrogen solubility.

- Catalyst concentration directly influences the rate, with increased Pd/C loading leading to higher conversion and selectivity toward the diamine.

- The reaction kinetics show an initial rapid formation of the amine, followed by a plateau as equilibrium is approached.

| Parameter | Effect on Reaction |

|---|---|

| Dimethyl-nitrobenzene concentration | High concentrations cause substrate inhibition; lower concentrations improve conversion |

| Catalyst (Pd/C) loading | Increased catalyst amount increases reaction rate linearly |

| Temperature | Elevated temperature (~363 K) enhances reaction rate |

| Hydrogen pressure | 10 bars optimal for effective hydrogenation |

This method yields N,N'-dimethylated diamines with high selectivity and purity, suitable for further functionalization.

Buchwald–Hartwig Coupling for Amination

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C–N bonds between aryl halides and amines. It has been successfully applied to synthesize bis(2-nitrophenyl)amine derivatives, which are structurally related to this compound.

Method Summary:

- Reactants: 1-bromo-2-nitrobenzene derivatives and dimethylamine or related amines.

- Catalyst system: Palladium(II) acetate with phosphine ligands such as RuPhos.

- Base: Caesium carbonate.

- Solvent: Toluene.

- Conditions: Heating at 110 °C for 24–48 hours under inert atmosphere.

Advantages:

- Allows selective formation of the N–C bond.

- Tolerant to various substituents on the aromatic ring.

- Provides high yields (up to 95–96%) for related nitroaniline derivatives.

Reaction Scheme:

- Oxidative addition of aryl bromide to Pd(0).

- Coordination and deprotonation of amine.

- Reductive elimination forming the N-aryl bond.

The synthesized bis(2-nitrophenyl)amines can be further reduced to diamines under mild conditions.

Reduction and Tandem Oxidation to Phenazine Derivatives

Following the Buchwald–Hartwig coupling, the nitro groups can be reduced to amines using sodium tetrahydroborate in the presence of Pd/C catalyst. This step is critical to obtain the diamine functionality.

- Reduction is performed by slow addition of NaBH4 to a boiling solution of the nitro compound.

- The reaction mixture is filtered through silica gel and treated with dilute hydrochloric acid to prevent oxidation.

- Subsequent oxidation with ferric chloride converts the diamine intermediates into phenazine derivatives, but for pure diamine isolation, oxidation is avoided.

This two-step procedure ensures controlled reduction and high purity of diamine products.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H2 (10 bar), ethanol, 363 K | >90 | High selectivity, scalable | Requires high-pressure equipment |

| Buchwald–Hartwig Coupling | Pd(OAc)2, RuPhos, Cs2CO3, toluene, 110 °C | 90–96 | High functional group tolerance | Longer reaction time (24–48 h) |

| Reduction with NaBH4 + Pd/C | NaBH4, Pd/C, HCl quench | High | Mild conditions, selective | Sensitive to air oxidation |

Additional Notes and Research Insights

- Substrate electronic effects influence reaction rates in Buchwald–Hartwig coupling: electron-donating groups accelerate, while electron-withdrawing groups slow the reaction.

- Purification steps often involve acid-base extraction and vacuum distillation to isolate the diamine hydrochloride salt.

- Avoiding uncontrolled oxidation during reduction is critical to prevent side products.

- Optimization of catalyst loading and substrate concentration is essential for maximizing yield and minimizing impurities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.